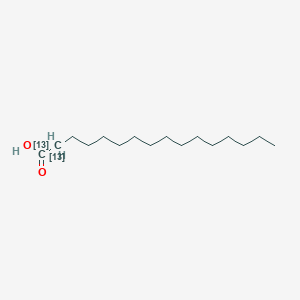

Palmitic acid-13C2

Description

The exact mass of the compound Hexadecanoic acid-1,2-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,2-13C2)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-IIJSWMDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583860 | |

| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86683-25-2 | |

| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Palmitic acid-13C2 and its chemical properties?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Palmitic acid-13C2 is a stable isotope-labeled saturated fatty acid that serves as a critical tool in metabolic research. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use as a metabolic tracer.

Chemical Properties

This compound is chemically identical to palmitic acid, with the exception that two of the carbon atoms, typically at the C1 and C2 positions of the carboxyl group, are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling allows for the tracing of palmitic acid through various metabolic pathways without altering its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₁₄¹³C₂H₃₂O₂ | [1] |

| Molecular Weight | 258.41 g/mol | [2][3] |

| Exact Mass | 258.247 g/mol | [4] |

| CAS Number | 86683-25-2 | [2][3] |

| Melting Point | 61-64 °C | [2][4] |

| Boiling Point | 271.5 °C at 100 mmHg | [4] |

| Appearance | White solid | |

| Synonyms | Hexadecanoic acid-1,2-¹³C₂, (1,2-¹³C₂)hexadecanoic acid | [2][3] |

Applications in Research

The primary application of this compound is as a tracer in metabolic studies, enabling researchers to investigate:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways involving fatty acids.[1][5]

-

De Novo Lipogenesis: Studying the synthesis of new fatty acids.

-

Fatty Acid Oxidation (Beta-Oxidation): Measuring the breakdown of fatty acids for energy production.

-

Lipid Synthesis and Trafficking: Tracing the incorporation of palmitic acid into complex lipids such as triglycerides and phospholipids.[6]

-

Drug Development: Assessing the effects of pharmaceutical compounds on lipid metabolism.[2]

Experimental Protocols

The use of this compound as a tracer typically involves its introduction into a biological system (cell culture, animal model, or human subject) and subsequent analysis of its incorporation into various metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines the general steps for labeling cultured cells with this compound to trace its metabolic fate.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.[2]

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound complexed with fatty acid-free BSA.[6]

-

Dilute the stock solution in a serum-free or low-serum cell culture medium to the desired final concentration.

-

-

Metabolic Labeling:

-

Remove the regular growth medium from the cells and wash once with warm PBS.[6]

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled palmitic acid.

-

-

Cell Harvesting and Lipid Extraction:

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for detecting and quantifying the incorporation of ¹³C from this compound into downstream metabolites.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Instrumental Analysis:

-

Inject the prepared sample into the GC-MS or LC-MS/MS system.

-

The instrument separates the different lipid species, and the mass spectrometer detects the mass-to-charge ratio of the ions.

-

-

Data Analysis:

-

The incorporation of ¹³C will result in a mass shift in the molecules containing the labeled palmitate.

-

By comparing the abundance of the labeled and unlabeled isotopologues, the enrichment of ¹³C in different lipid pools can be quantified.[2]

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the specific positions of ¹³C labeling within molecules.

Instrumentation:

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation:

-

The extracted lipids are dissolved in a suitable deuterated solvent.[8]

-

-

NMR Data Acquisition:

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Palmitic Acid Metabolism and Signaling

Palmitic acid is not only a key metabolite but also a signaling molecule that can influence various cellular processes. The following diagram illustrates the major metabolic pathways and signaling events involving palmitic acid.

Caption: Metabolic fate and signaling roles of this compound.

Experimental Workflow for Metabolic Labeling and Analysis

The following diagram outlines the typical workflow for a stable isotope tracing experiment using this compound.

Caption: General workflow for this compound tracer experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. researchgate.net [researchgate.net]

The Lens of Metabolism: A Technical Guide to Palmitic Acid-13C2 in Metabolic Research

For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount. Palmitic acid-13C2, a stable isotope-labeled fatty acid, has emerged as a powerful tool to trace and quantify the metabolic fate of palmitic acid, the most common saturated fatty acid in the human body. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, complete with experimental protocols, quantitative data summaries, and visual representations of key metabolic and experimental workflows.

Palmitic acid plays a central role in energy storage, membrane structure, and cellular signaling.[1][] Dysregulation of its metabolism is implicated in a range of diseases, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and cardiovascular disease.[3][4][5][6] Stable isotope tracing using compounds like this compound allows for the precise tracking of its journey through various metabolic pathways, providing invaluable insights into both normal physiology and pathological states.[7][8]

Core Applications in Metabolic Research

The primary application of this compound lies in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[8][9][10] By introducing the 13C-labeled palmitate into a biological system, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites using mass spectrometry.[7][11] This enables the quantification of:

-

Fatty Acid Oxidation: The rate at which fatty acids are broken down to produce energy can be determined by measuring the appearance of 13C-labeled CO2 in breath or the incorporation of 13C into tricarboxylic acid (TCA) cycle intermediates.[12][13][14]

-

Fatty Acid Synthesis and Esterification: The incorporation of 13C-palmitate into complex lipids such as triglycerides, phospholipids, and cholesteryl esters provides a measure of their synthesis and turnover rates.[15][16]

-

Metabolic Fate in Disease Models: Tracing the metabolism of this compound in models of diseases like NAFLD and insulin resistance can reveal key pathological alterations in fatty acid metabolism.[3][4][6][17][18][19]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing 13C-labeled palmitic acid to trace fatty acid metabolism.

| Parameter | Biological System | Tracer | Key Findings | Reference |

| Fatty Acid Flux & Oxidation | ||||

| Rate of Appearance (Ra) of Palmitate | Human Plasma | [1-¹³C]palmitate | Ra can be calculated using the dilution of the infused tracer. | [12] |

| Fractional Synthesis Rate of Intramuscular Triglycerides | Rat Skeletal Muscle | [U-¹³C]palmitate | Gastrocnemius: 0.267 ± 0.075/h, Soleus: 0.100 ± 0.030/h | [16] |

| Palmitoyl-CoA Enrichment | HEK293 cells | [U-¹³C]palmitic acid | ~60% of total palmitoyl-CoA was ¹³C-labeled by 3 hours. | [20] |

| Incorporation into Complex Lipids | ||||

| De Novo Biosynthesis of C16:0-ceramide | HEK293 cells | [U-¹³C]palmitic acid | 62 ± 3 pmol/h per mg protein | [20] |

| De Novo Biosynthesis of C16:0-monohexosylceramide | HEK293 cells | [U-¹³C]palmitic acid | 13 ± 2 pmol/h per mg protein | [20] |

| De Novo Biosynthesis of C16:0-sphingomyelins | HEK293 cells | [U-¹³C]palmitic acid | 60 ± 11 pmol/h per mg protein | [20] |

| Disease-Related Metabolic Changes | ||||

| Intestinal Absorption of Palmitate | Patients with NASH vs. Healthy Controls | ¹³C-labeled palmitate | Significantly higher absorption in NASH patients. | [5] |

| Insulin-stimulated Tyrosine Phosphorylation of Insulin Receptor | Rat Muscle (Palmitic acid-induced insulin resistance) | N/A (study of palmitic acid effects) | Decreased by 64% | [4] |

| Insulin-stimulated Tyrosine Phosphorylation of IRS-1 | Rat Muscle (Palmitic acid-induced insulin resistance) | N/A (study of palmitic acid effects) | Decreased by 75% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in metabolic research. Below are key experimental protocols.

In Vivo Stable Isotope Tracing of Fatty Acid Metabolism

This protocol outlines the continuous intravenous infusion of [1-¹³C]palmitate to determine the rate of appearance (flux) and oxidation of free fatty acids (FFAs) in vivo.[12][13][14]

1. Tracer Preparation:

-

Prepare a sterile solution of [1-¹³C]palmitate complexed with fatty acid-free human serum albumin. The concentration will depend on the desired infusion rate and the subject's body weight.

2. Subject Preparation:

-

Subjects should be fasted overnight (10-12 hours).

-

Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to arterialize the venous blood, for blood sampling.

3. Priming Dose (Optional):

-

To reach isotopic steady-state more rapidly, a priming dose of the tracer can be administered. For example, a priming dose of D5-glycerol (1.5 µmol/kg/min) may be used when co-infusing with a glycerol (B35011) tracer.[12]

4. Continuous Infusion:

-

Infuse the [1-¹³C]palmitate solution at a constant rate (e.g., 0.03-0.04 µmol/kg/min) using a calibrated infusion pump.[13][14]

5. Sample Collection:

-

Collect baseline blood and breath samples before starting the infusion (t=0).

-

Collect subsequent blood and breath samples at regular intervals (e.g., 60, 70, 80, 90 minutes) after the infusion begins to confirm isotopic steady-state.[12]

6. Sample Processing and Analysis:

-

Separate plasma from blood samples by centrifugation.

-

Extract lipids from plasma using a method like the Bligh-Dyer or Folch extraction.[7]

-

Analyze the isotopic enrichment of palmitate in the plasma lipid extract by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Analyze the enrichment of ¹³CO₂ in expired breath using isotope ratio mass spectrometry (IRMS).[14]

7. Calculations:

-

Rate of Appearance (Ra) of FFA: Ra (µmol/kg/min) = (Ei/Ep - 1) x I Where:

-

Ei = Enrichment of infusate (atom % excess, APE)

-

Ep = Enrichment of substrate in plasma (APE) at steady state

-

I = Infusion rate (µmol/kg/min)[12]

-

-

FFA Oxidation Rate: FFA oxidation (µmol/kg/min) = (Eb x VCO₂ x 16) / (Ep x k x % palmitate) Where:

-

Eb = Enrichment of breath CO₂

-

VCO₂ = Ventilation rate (µmol/kg/min)

-

Ep = Enrichment of palmitate in plasma

-

k = Correction factor for bicarbonate retention (typically ~0.81)

-

% palmitate = The percentage of palmitate in the total FFA pool[12]

-

In Vitro Metabolic Labeling with this compound in Cell Culture

This protocol describes the general procedure for labeling cultured cells with this compound to trace its incorporation into cellular lipids.[7][9][21][22]

1. Preparation of BSA-Conjugated this compound:

-

Dissolve this compound in ethanol (B145695) at an elevated temperature (e.g., 70°C).[22]

-

Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium.

-

Slowly add the warm palmitic acid-ethanol solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 to 6:1 palmitate:BSA).[22]

-

Continue stirring at 37°C for at least one hour to ensure complete conjugation.[22]

-

Sterile filter the final BSA-conjugated this compound solution.

2. Cell Culture and Labeling:

-

Plate cells in appropriate culture vessels and grow to the desired confluency (e.g., 80-90%).[7]

-

On the day of the experiment, remove the regular growth medium and wash the cells once with warm phosphate-buffered saline (PBS).[7]

-

Add the labeling medium containing the BSA-conjugated this compound to the cells. The final concentration of the tracer will depend on the specific experiment (e.g., 0.1 mM).[20]

-

Incubate the cells for the desired period (e.g., 3 hours).[20]

3. Cell Harvesting and Lipid Extraction:

-

After incubation, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.[7]

-

Harvest the cells by scraping into ice-cold PBS and pellet them by centrifugation.[7]

-

Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.[7]

4. Sample Analysis:

-

Dry the extracted lipids under a stream of nitrogen.

-

Resuspend the lipid extract in a solvent suitable for mass spectrometry analysis (e.g., a mixture of isopropanol, chloroform, and methanol).[11]

-

Analyze the samples by LC-MS/MS or GC-MS to determine the incorporation of the ¹³C label into various lipid species.[7][11] The incorporation of the ¹³C₂ label will result in a mass shift of +2 Da in palmitic acid and any lipid species containing it.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex processes involved in this compound metabolic research.

Caption: Metabolic fate of [13C2]Palmitate tracer.

Caption: In vivo experimental workflow.

Caption: Palmitic acid-induced insulin resistance signaling.

By providing a robust framework for tracing fatty acid metabolism, this compound is an indispensable tool for researchers seeking to unravel the complexities of metabolic health and disease. The methodologies and data presented in this guide offer a solid foundation for designing and interpreting experiments that will continue to advance our understanding in this critical field.

References

- 1. Frontiers | Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. High levels of palmitic acid lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of increased intestinal palmitic acid absorption and its impact on hepatic stellate cell activation in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitic acid induces insulin resistance and oxidative stress-mediated cell injury through accumulation of lipid rafts in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. metsol.com [metsol.com]

- 13. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ckisotopes.com [ckisotopes.com]

- 16. Intramuscular fatty acid metabolism evaluated with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Stable Isotope Labeling with Palmitic Acid-¹³C₂ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the application of Palmitic acid-¹³C₂ as a stable isotope tracer to investigate cellular metabolism. Stable isotope labeling is a powerful technique that allows for the precise tracking of the metabolic fate of molecules within complex biological systems. By replacing common isotopes like ¹²C with heavier, non-radioactive isotopes such as ¹³C, researchers can follow the journey of substrates like palmitic acid and its downstream metabolites, providing invaluable insights into their synthesis, breakdown, and interactions with other metabolic networks.[1][2]

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in cellular metabolism, serving as a key component of membrane lipids, a major source of energy through β-oxidation, and a precursor for signaling molecules.[1][3][4] Dysregulation of fatty acid metabolism is implicated in a wide range of diseases, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[5][6][7] Palmitic acid-¹³C₂ is a valuable tool for researchers in both academic and pharmaceutical settings to quantitatively analyze fatty acid flux and understand the metabolic reprogramming that occurs in these pathological states.[1][5]

This guide provides an overview of the core principles of using Palmitic acid-¹³C₂, detailed experimental protocols, quantitative data from relevant studies, and visualizations of key metabolic pathways and workflows.

Core Principles of Palmitic Acid-¹³C₂ Tracing

The fundamental principle behind stable isotope tracing is the introduction of a labeled substrate into a biological system and the subsequent detection of the label in downstream metabolites. In the case of Palmitic acid-¹³C₂, the two ¹³C atoms act as a tracer that can be distinguished from the naturally abundant ¹²C by mass spectrometry.[8] This allows for the differentiation between pre-existing (unlabeled) and newly synthesized or modified molecules derived from the exogenous labeled palmitate.

The primary analytical techniques used in conjunction with stable isotope labeling are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] High-resolution mass spectrometers are often employed to accurately resolve the small mass differences between different isotopologues (molecules that differ only in their isotopic composition).[8][10]

Key Applications in Metabolic Research

The versatility of Palmitic acid-¹³C₂ allows for its application in studying several critical metabolic pathways:

-

Fatty Acid Oxidation (FAO): By tracing the incorporation of ¹³C from palmitate into intermediates of the tricarboxylic acid (TCA) cycle, researchers can quantify the rate of fatty acid β-oxidation.[11][12]

-

De Novo Lipogenesis (DNL) and Lipid Synthesis: The incorporation of the ¹³C₂-palmitate backbone into complex lipids such as triglycerides, phospholipids, and cholesterol esters provides a quantitative measure of their synthesis rates.[1][5][13]

-

Ceramide and Sphingolipid Metabolism: Palmitic acid is a direct precursor for the de novo synthesis of ceramides, a class of sphingolipids implicated in insulin (B600854) resistance and apoptosis.[14][15][16] Tracing with ¹³C₂-palmitate can elucidate the dynamics of ceramide production.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing ¹³C-labeled palmitic acid to trace fatty acid metabolism. These values can serve as a reference for expected incorporation rates and metabolic flux.

| Parameter | Biological System | Condition | Value | Reference |

| Fraction of VLDL-palmitate from de novo lipogenesis | Humans | Fasted | 0.91 ± 0.27% | [17][18] |

| Humans | Fed | 1.64 - 1.97% | [17][18] | |

| Palmitoyl-CoA ¹³C enrichment | HEK293 cells | 3 hours post-labeling | ~60% | [19] |

| Rate of de novo C16:0-ceramide biosynthesis | HEK293 cells | Corrected for precursor enrichment | 62 ± 3 pmol/h per mg protein | [19] |

| Rate of de novo C16:0-monohexosylceramide biosynthesis | HEK293 cells | Corrected for precursor enrichment | 13 ± 2 pmol/h per mg protein | [19] |

| Rate of de novo C16:0-sphingomyelin biosynthesis | HEK293 cells | Corrected for precursor enrichment | 60 ± 11 pmol/h per mg protein | [19] |

| Cumulative recovery of [1-¹³C]palmitate in breath | Humans (exercising) | 9 hours post-dose | 5.6 ± 2% | [20] |

Note: The specific labeling pattern of the palmitic acid used in these studies may differ, but the data provides a useful reference.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope tracing studies. Below are protocols for key experiments involving Palmitic acid-¹³C₂.

Protocol 1: In Vitro Cell Culture Labeling

Objective: To trace the metabolic fate of Palmitic acid-¹³C₂ in cultured cells.

Materials:

-

Palmitic acid-¹³C₂

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Cultured cells of interest

-

Phosphate-Buffered Saline (PBS)

-

Extraction solvents (e.g., methanol, chloroform (B151607), water)

-

LC-MS/MS or GC-MS system

Procedure:

-

Tracer Medium Preparation:

-

Prepare a stock solution of Palmitic acid-¹³C₂ complexed to fatty acid-free BSA. A common method involves dissolving the potassium salt of the fatty acid in a heated aqueous solution of BSA.[21]

-

Add the stock solution to the cell culture medium to achieve the desired final concentration (e.g., 100 µM).[9]

-

-

Cell Culture and Labeling:

-

Plate cells and allow them to reach the desired confluency.

-

On the day of the experiment, remove the standard culture medium and wash the cells once with warm PBS.[1]

-

Add the prepared ¹³C-palmitate-containing medium to the cells.

-

Incubate for a specified period (e.g., 0, 1, 3, 6, 12, 24 hours) to allow for tracer uptake and metabolism.[2]

-

-

Metabolite Extraction:

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell extract, add chloroform and water to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.[5]

-

Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C.[5]

-

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

Objective: To analyze the ¹³C-enrichment in individual fatty acids.

Procedure:

-

Derivatization to FAMEs:

-

Resuspend the dried lipid extract in a derivatizing agent (e.g., 2% H₂SO₄ in methanol).[5]

-

Incubate the mixture at 50-60°C for 1-2 hours to convert the fatty acids to their more volatile methyl esters.[5]

-

After incubation, add water and hexane (B92381) to the tube, vortex vigorously, and centrifuge to separate the phases.

-

Collect the upper hexane phase containing the FAMEs.

-

-

GC-MS Analysis:

-

Analyze the FAMEs using a GC-MS system.

-

Carrier Gas: Helium

-

Oven Program: Start at a low temperature (e.g., 100°C), hold, then ramp at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 250°C) and hold.[8]

-

Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) to monitor the molecular ion cluster for each fatty acid to determine the isotopologue distribution.[8]

-

Protocol 3: Analysis of Intact Lipids by LC-MS/MS

Objective: To quantify intact lipid species synthesized from a labeled precursor.

Procedure:

-

Sample Preparation:

-

Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

-

-

LC-MS/MS Analysis:

-

Utilize a liquid chromatography system coupled to a high-resolution tandem mass spectrometer.

-

Chromatography: Use a suitable column (e.g., C18) to separate the different lipid classes.

-

Mass Spectrometry: Operate the instrument in a data-dependent or targeted acquisition mode to identify and quantify the mass isotopologues of the lipids of interest. The incorporation of the ¹³C₂ label will result in a mass shift of +2 Da in palmitic acid and any lipid species containing it.[1]

-

Visualizing Metabolic Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in stable isotope tracing.

Caption: Metabolic fate of Palmitic acid-¹³C₂.

Caption: General experimental workflow for ¹³C₂-palmitate tracing.

Caption: De novo ceramide synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. metsol.com [metsol.com]

- 7. Impact of Dietary Palmitic Acid on Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

Palmitic Acid-13C2 as a Tracer for Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become an indispensable tool in metabolic research, offering a safe and powerful method to delineate the intricate pathways of nutrient metabolism in both health and disease. Among these, 13C-labeled fatty acids, particularly Palmitic acid-13C2, have emerged as a gold standard for investigating fatty acid dynamics. Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular energy storage, membrane structure, and signaling. By introducing a "heavy" isotope of carbon into its structure, researchers can track the journey of palmitate through various metabolic fates, providing quantitative insights into its uptake, oxidation, and incorporation into complex lipids.[1][2] This technical guide provides a comprehensive overview of the application of this compound as a tracer, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and experimental workflows.

The use of stable isotopes like 13C, coupled with sensitive analytical techniques such as mass spectrometry, allows for the precise quantification of metabolic fluxes.[3][4] This approach enables the distinction between exogenously supplied fatty acids and the endogenous lipid pool, providing a dynamic view of lipid metabolism that is crucial for understanding metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as for the development of novel therapeutic interventions.[1][5]

Core Principles of this compound Tracing

The fundamental principle of using this compound as a tracer lies in its ability to be distinguished from its naturally abundant, unlabeled counterpart by mass spectrometry. The two 13C atoms increase the mass of the molecule by two Daltons, creating a unique isotopic signature. When introduced into a biological system, this labeled palmitate mixes with the endogenous pool and is metabolized through the same pathways. By measuring the abundance of the 13C label in downstream metabolites, researchers can quantify the rate of various metabolic processes.[4][6]

There are three primary ways in which isotopic tracers are used to evaluate substrate metabolism:

-

Tracer Dilution: This method is used to measure the rate of appearance of a substance in the circulation. A known amount of the tracer is administered, and its dilution by the appearance of the unlabeled substance is monitored.[7]

-

Tracer Incorporation: This involves tracking the incorporation of the labeled molecule into more complex molecules. For example, the incorporation of 13C-palmitate into triglycerides or phospholipids (B1166683) provides a measure of lipid synthesis.[7][8]

-

Tracer Conversion: This method follows the conversion of the tracer into other metabolic products. A key example is the measurement of 13C-labeled CO2 in expired breath after the administration of 13C-palmitate, which provides a direct measure of fatty acid oxidation.[5][7]

Experimental Protocols

The successful application of this compound as a tracer relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for both in vitro and in vivo studies.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with [U-13C16]-Palmitate

This protocol describes the labeling of cultured mammalian cells with uniformly 13C-labeled palmitate to trace its incorporation into cellular lipids.[8]

Materials:

-

Mammalian cell line of interest

-

[U-13C16]-Palmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol (B129727), isopropanol)

Procedure:

-

Preparation of Palmitate-BSA Conjugate:

-

Dissolve [U-13C16]-palmitate in ethanol (B145695).

-

In a sterile tube, evaporate the ethanol under a stream of nitrogen.

-

Add a pre-warmed sterile solution of 10% (w/v) fatty acid-free BSA in PBS to the dried palmitate to achieve the desired molar ratio (e.g., 5:1 palmitate:BSA).

-

Incubate at 37°C for 1 hour with gentle shaking to allow for complex formation.

-

Sterilize the conjugate by passing it through a 0.22 µm filter.[8]

-

-

Cell Culture and Labeling:

-

Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Remove the growth medium and wash the cells once with warm PBS.

-

Add fresh culture medium containing the [U-13C16]-palmitate-BSA conjugate at a final concentration typically ranging from 10 to 100 µM.

-

Incubate the cells for a defined period (e.g., 3-24 hours) at 37°C in a CO₂ incubator.[5][8]

-

-

Cell Harvesting and Lipid Extraction (Folch Method):

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in ice-cold methanol and transfer to a glass tube.

-

Add chloroform to the methanol cell suspension in a 2:1 (v/v) chloroform:methanol ratio.

-

Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.[8]

-

-

Sample Analysis:

-

Dry the extracted lipids under a stream of nitrogen.

-

Resuspend the lipid extract in an appropriate solvent for analysis by mass spectrometry (e.g., LC-MS/MS or GC-MS).[9]

-

Protocol 2: In Vivo Infusion of [1-13C]-Palmitate in Humans

This protocol outlines a method for the continuous intravenous infusion of [1-13C]-palmitate to measure fatty acid flux and oxidation in human subjects.[10]

Materials:

-

[1-13C]-Palmitate

-

Human albumin

-

Sterile saline

-

Infusion pump

-

Equipment for blood and breath sample collection

Procedure:

-

Tracer Preparation:

-

Subject Preparation:

-

Subjects should be in a fasted state.

-

Establish intravenous access for tracer infusion and blood sampling.

-

-

Tracer Administration:

-

Sample Collection:

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Extract fatty acids from the plasma. For GC-MS analysis, derivatize the fatty acids to their methyl esters (FAMEs).[5]

-

Analyze plasma samples by mass spectrometry to determine the isotopic enrichment of palmitate.

-

Analyze breath samples by isotope ratio mass spectrometry to measure the enrichment of 13CO2.

-

Data Presentation

The quantitative data derived from this compound tracer studies are crucial for understanding the dynamics of fatty acid metabolism. The following tables summarize key findings from various studies.

Table 1: In Vivo Human Studies of Palmitate Metabolism

| Parameter | Condition | Value | Reference |

| Palmitate Flux | Rest | 0.5 nmol/kg/min | [5] |

| Exercise | 2 nmol/kg/min | [5] | |

| 13C-Palmitate Oxidation | Control Subjects (muscle) | 15% of 13C uptake released as 13CO2 | [5][11] |

| Type 2 Diabetes Subjects (muscle) | No detectable release of 13CO2 | [11] |

Table 2: In Vitro Studies of Palmitate Incorporation into Complex Lipids in Human Placental Explants

| Labeled Fatty Acid | Lipid Class | % of Total Labeled Lipids | Reference |

| 13C-Palmitic Acid | Phosphatidylcholines (PCs) | 74% | [12][13] |

| Triacylglycerols (TAGs) | - | [12][13] | |

| 13C-Oleic Acid | Phosphatidylcholines (PCs) | 45% | [12][13] |

| Triacylglycerols (TAGs) | 53% | [12][13] |

Table 3: Fate of [U-13C]-Palmitate in Fasting Mice (10 minutes post-injection)

| Tissue/Fluid | Free [U-13C]-Palmitate | [U-13C]-Acylcarnitines | [U-13C]-Triglycerides | [U-13C]-Phosphatidylcholine | Reference |

| Plasma | 2.5 ± 0.5 µmol/L | 0.82 ± 0.18 nmol/L | - | - | [14][15] |

| Liver | 39 ± 12 nmol/g protein | 0.002 ± 0.001 nmol/g protein | 511 ± 160 nmol/g protein | 58 ± 9 nmol/g protein | [14][15] |

| Muscle | 14 ± 4 nmol/g protein | 0.95 ± 0.47 nmol/g protein | - | - | [14][15] |

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involving this compound.

Caption: Metabolic fate of this compound.

Caption: General experimental workflow for this compound tracer studies.

Conclusion

This compound is a powerful and versatile tracer for elucidating the complexities of fatty acid metabolism. Its application in both basic research and drug development provides invaluable insights into metabolic health and disease. The methodologies outlined in this guide, coupled with the quantitative data and visual representations of metabolic pathways, offer a solid foundation for researchers and scientists to design and interpret tracer studies. As analytical technologies continue to advance, the precision and scope of stable isotope tracing will undoubtedly expand, further enhancing our understanding of the critical role of fatty acids in biological systems.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. benchchem.com [benchchem.com]

- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ckisotopes.com [ckisotopes.com]

- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. metsol.com [metsol.com]

- 11. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

The Role of Palmitic Acid-13C2 in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of lipidomics, dedicated to the large-scale study of cellular lipids, is crucial for understanding the complex roles these molecules play in health and disease.[1] Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as an indispensable tool for tracing the metabolic fate of lipids and quantifying their dynamic changes.[1][2] Palmitic acid-13C2, a stable isotope-labeled version of the most common saturated fatty acid in the human body, serves as a powerful tracer to investigate the intricate network of lipid metabolism.[3][4] By introducing this labeled precursor into a biological system, researchers can track the incorporation of ¹³C atoms into various lipid species, providing a dynamic view of lipid synthesis, transport, interconversion, and degradation.[1][3] This guide provides an in-depth overview of the applications, experimental protocols, and data analysis techniques involving this compound in lipidomics research.

Core Applications of this compound in Lipidomics

Stable isotope tracing with this compound is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[3][5] This approach allows for the elucidation of complex metabolic pathways under various physiological and pathological conditions.

Key Research Applications:

-

Quantifying De Novo Lipogenesis (DNL): Tracking the incorporation of ¹³C-labeled palmitate into newly synthesized complex lipids like triglycerides and phospholipids (B1166683) allows for the direct measurement of DNL rates.[2][6][7]

-

Studying Fatty Acid Oxidation (FAO): The breakdown of labeled palmitate can be monitored to determine the rates of fatty acid oxidation.[8][9] This is often achieved by measuring the isotopic enrichment of expired CO2.[8]

-

Investigating Sphingolipid Biosynthesis: Palmitic acid is a key precursor for the synthesis of sphingolipids.[10] Using [U-¹³C]palmitate, researchers can trace its incorporation into the sphingoid base backbone and the N-acyl chain, providing accurate rates of ceramide and complex sphingolipid biosynthesis.[10]

-

Elucidating Lipid Trafficking and Remodeling: The movement of the ¹³C label between different lipid classes and cellular compartments provides invaluable insights into lipid transport and the dynamic remodeling of lipid species.[2]

-

Assessing Drug Efficacy: This technique is used to evaluate the effects of therapeutic agents that target lipid metabolic pathways, providing a functional readout of a drug's mechanism of action.[2]

General Experimental Workflow

The analysis of ¹³C-labeled lipids follows a multi-step workflow, beginning with the introduction of the labeled substrate into a biological system and culminating in computational data analysis to determine isotopic enrichment and metabolic fluxes.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using ¹³C-labeled palmitic acid to trace fatty acid metabolism. These values highlight how the tracer is incorporated into different lipid pools in various biological systems.

Table 1: Incorporation of [U-¹³C]Palmitate in HEK293 Cells (Data adapted from studies on sphingolipid biosynthesis)

| Lipid Class | Rate of Appearance (pmol/mg protein/h) | Note |

| C16:0-Ceramide | 62 ± 3 | Rate corrected for ~60% isotopic enrichment of the palmitoyl-CoA pool.[10] |

| C16:0-Monohexosylceramide | 13 ± 2 | Demonstrates downstream incorporation into more complex sphingolipids.[10] |

| C16:0-Sphingomyelin | 60 ± 11 | Highlights a major fate of newly synthesized ceramide.[10] |

Table 2: Distribution of [U-¹³C]Palmitate Tracer in Fasted Mice (10 min post-injection) (Data reflects the immediate fate of a free fatty acid bolus)

| Analyte | Plasma | Liver (nmol/g protein) | Muscle (nmol/g protein) |

| Free [U-¹³C]Palmitate | 2.5 ± 0.5 µmol/L | 39 ± 12 | 14 ± 4 |

| ¹³C-Labeled Acylcarnitines | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 | 0.95 ± 0.47 |

| ¹³C-Labeled Triglycerides | Not Reported | 511 ± 160 | Not Detected |

| ¹³C-Labeled Phosphatidylcholines | Not Reported | 58 ± 9 | Not Detected |

| This study demonstrates the rapid uptake of palmitate by the liver for esterification into complex lipids and by the muscle for entry into oxidation pathways (as indicated by acylcarnitine formation).[11] |

Detailed Experimental Protocols

Protocol 1: Cell Culture Labeling with this compound

This protocol outlines the general procedure for labeling cultured cells to trace the metabolic fate of palmitic acid.

1. Materials:

-

Palmitic acid-¹³C₂ (or other ¹³C-labeled variant)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., HepG2, HEK293)

-

Sterile PBS

2. Procedure:

-

Preparation of Labeling Medium:

-

Prepare a stock solution of ¹³C-palmitate complexed to fatty acid-free BSA. This is crucial for solubility and to mimic physiological transport.

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 100-500 µM).

-

-

Cell Seeding: Seed cells in culture plates and grow until they reach the desired confluency (typically 70-80%).

-

Labeling:

-

Harvesting:

Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol is widely used for its efficiency in extracting a broad range of lipid classes from biological samples.[13][14]

1. Materials:

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water or 0.9% NaCl solution[15]

-

Glass centrifuge tubes with Teflon-lined caps

2. Procedure:

-

Homogenization: Resuspend the cell pellet in 1 mL of ice-cold deionized water. For tissue samples, homogenize in a suitable buffer.[13][15]

-

Solvent Addition:

-

To the homogenized sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[13]

-

Vortex the mixture vigorously for 1 minute.

-

-

Phase Separation:

-

Centrifugation: Centrifuge the sample at ~2,000 x g for 10 minutes at 4°C to achieve clear separation of the aqueous and organic phases.[13]

-

Lipid Collection: Carefully aspirate the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[13][15]

-

Drying and Storage: Evaporate the solvent to dryness under a gentle stream of nitrogen. Resuspend the dried lipid extract in a suitable solvent for storage at -80°C until analysis.[3][13]

Protocol 3: Analysis of Fatty Acid Composition by GC-MS

To analyze the ¹³C-enrichment in individual fatty acids, complex lipids must first be hydrolyzed and the resulting fatty acids derivatized to make them volatile for gas chromatography.[1][15]

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

A common method involves heating the dried lipid extract with methanolic HCl or BF₃-methanol at 80-100°C for 1-2 hours.[15]

-

After cooling, FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.[13][15]

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium.[15]

-

Oven Program: Start at a low temperature (e.g., 100°C), then ramp at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 250°C).[1]

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.[1]

3. Data Acquisition:

-

Use Selected Ion Monitoring (SIM) to monitor the molecular ion cluster for each fatty acid methyl ester.[1] This allows for the precise quantification of the different isotopologues (e.g., M+0, M+1, M+2) to determine the ¹³C enrichment.

Signaling Pathways Involving Palmitic Acid

Beyond its role as a metabolic substrate, palmitic acid can act as an intracellular signaling molecule, often implicated in pathways related to inflammation, insulin (B600854) resistance, and apoptosis, particularly when in excess.[4][16][17]

Studies have shown that palmitic acid can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream inflammatory signaling cascades involving NF-κB and the production of pro-inflammatory cytokines.[4] Additionally, an overload of saturated fatty acids like palmitate can induce endoplasmic reticulum (ER) stress and activate stress-sensitive pathways like the JNK/MAPK pathway, ultimately contributing to cellular dysfunction and apoptosis.[17]

Conclusion

This compound is a versatile and powerful tool in the lipidomics toolbox. Its application in stable isotope tracing studies enables researchers to move beyond static snapshots of the lipidome to a dynamic understanding of lipid metabolism.[1][3] By providing quantitative data on metabolic fluxes, this tracer helps to unravel the complex regulation of lipid pathways in health and disease. The detailed protocols and analytical strategies outlined in this guide serve as a foundation for researchers and drug development professionals aiming to leverage this technology to gain deeper insights into the mechanisms of metabolic diseases, cancer, and neurodegenerative disorders, and to develop novel therapeutic interventions.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 17. High-density lipoprotein ameliorates palmitic acid-induced lipotoxicity and oxidative dysfunction in H9c2 cardiomyoblast cells via ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]

Palmitic Acid-13C2 in Metabolic Flux Analysis: An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the application of Palmitic acid-13C2 in metabolic flux analysis (MFA). It is designed to equip researchers with the foundational knowledge and practical insights required to leverage this powerful technique for investigating fatty acid metabolism in the context of metabolic diseases and therapeutic development.

Core Concepts of 13C Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The core principle of 13C-MFA involves introducing a substrate labeled with a stable isotope, such as 13C, into a biological system.[2] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these heavy isotopes in the metabolites using mass spectrometry, it is possible to deduce the activity of metabolic pathways.[2]

This compound, commonly labeled at the first and second carbon positions (Palmitic acid-1,2-13C2), is a valuable tracer for dissecting fatty acid metabolism. When cells take up Palmitic acid-1,2-13C2, it is activated to Palmitoyl-CoA and subsequently undergoes processes like beta-oxidation, elongation, or incorporation into complex lipids. Tracking the M+2 isotopologue allows for the precise quantification of the contribution of exogenous palmitate to these metabolic pathways.

Advantages of Palmitic Acid-1,2-13C2 over Uniformly Labeled Palmitate

While uniformly labeled palmitate ([U-13C16]palmitate) provides a comprehensive view of the fate of the entire carbon skeleton, Palmitic acid-1,2-13C2 offers distinct advantages in specific experimental contexts:

-

Focus on Initial Metabolic Steps: Labeling at the carboxyl end allows for a clear and immediate assessment of beta-oxidation, as the labeled acetyl-CoA (M+2) is the first product to be cleaved off.

-

Simplified Mass Isotopologue Distribution (MID) Analysis: The M+2 shift is easier to track and quantify compared to the complex MIDs generated by uniformly labeled tracers, which can simplify data analysis.

-

Cost-Effectiveness: Position-specific labeled tracers are often more economical to synthesize than uniformly labeled ones.

Key Signaling Pathways Investigated with 13C-Palmitate Tracers

Palmitic acid is not only a crucial metabolic fuel but also a signaling molecule that can modulate various cellular pathways implicated in metabolic diseases. 13C-palmitate tracers are instrumental in elucidating the metabolic fluxes that underpin these signaling events.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Palmitic acid has been shown to activate the mTOR signaling pathway, which can have significant implications for diseases like cancer and type 2 diabetes.[3] Studies have demonstrated that palmitic acid-induced mTOR activation can lead to the phosphorylation of downstream targets like S6 kinase (S6K), which in turn can inhibit insulin (B600854) signaling by promoting the degradation of insulin receptor substrate 1 (IRS1).[3]

Protein Kinase C (PKC) Signaling Pathway

Palmitic acid can increase the intracellular levels of diacylglycerol (DAG), a key activator of the Protein Kinase C (PKC) family of enzymes.[4] Activation of specific PKC isoforms, such as PKC-θ, by palmitic acid has been linked to the induction of hypothalamic insulin resistance.[5] Furthermore, the PKC pathway can mediate palmitic acid-induced autophagy, a cellular process for degrading and recycling cellular components, independent of mTOR signaling.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Autophagy by Palmitic Acid via Protein Kinase C-mediated Signaling Pathway Independent of mTOR (Mammalian Target of Rapamycin) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Unveiling Metabolic Dynamics: A Technical Guide to Palmitic Acid and Palmitic Acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key differences between palmitic acid and its stable isotope-labeled counterpart, palmitic acid-13C2. It provides a comprehensive overview of their respective properties, with a focus on the application of this compound as a powerful tool in metabolic research and drug development. This guide offers detailed experimental protocols and visual representations of relevant biological pathways to facilitate a deeper understanding of fatty acid metabolism.

Core Differences and Physicochemical Properties

Palmitic acid is one of the most common saturated fatty acids found in animals and plants.[1] this compound is a form of palmitic acid that has been isotopically labeled with two carbon-13 (¹³C) atoms. This labeling makes it an invaluable tracer for studying metabolic pathways without altering the molecule's biological activity.[2] The primary distinction lies in the atomic mass of two of its carbon atoms, which allows it to be differentiated from the naturally abundant ¹²C-palmitic acid by mass spectrometry.

The key physicochemical properties of both compounds are summarized in the table below for easy comparison.

| Property | Palmitic Acid | This compound |

| Chemical Formula | C₁₆H₃₂O₂ | C₁₄¹³C₂H₃₂O₂[3] |

| Molecular Weight | 256.42 g/mol [1] | 258.41 g/mol [4] |

| CAS Number | 57-10-3[4] | 86683-25-2[4] |

| Melting Point | 63-64 °C | 61-64 °C |

| Appearance | White crystalline solid[1][5] | White or faintly yellowish crystalline solid |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml).[6] |

| Isotopic Purity | Not Applicable | 99 atom % ¹³C |

The Role of Palmitic Acid in Cellular Signaling

Palmitic acid is not just a source of energy but also a signaling molecule that can influence various cellular processes, including gene expression, protein localization, and cell fate.[7][8] One of its key roles is in protein palmitoylation, a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins. This process is crucial for regulating protein trafficking, stability, and interaction with other molecules, thereby impacting numerous signaling pathways.[8]

Below is a diagram illustrating the general process of protein palmitoylation.

Caption: A diagram illustrating the reversible process of protein palmitoylation and depalmitoylation.

Palmitic acid has also been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT pathway.[8] Understanding these pathways is critical in drug development, as their dysregulation is often implicated in diseases like cancer and metabolic syndrome.

The following diagram depicts a simplified overview of the PI3K/AKT signaling pathway, which can be influenced by palmitic acid.

References

- 1. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Palmitic acid (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Articles [globalrx.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

An In-depth Technical Guide to the Incorporation of Palmitic Acid-13C2 into Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

This guide details the metabolic journey of ¹³C-labeled palmitic acid, a powerful tool in metabolic research. By tracing the path of these labeled carbon atoms, scientists can elucidate the complex dynamics of fatty acid metabolism, providing critical insights for understanding metabolic diseases and developing novel therapeutics.[1]

Core Metabolic Pathways of Palmitic Acid

The journey of palmitic acid begins with its transport into the cell and activation, followed by its entry into several key metabolic pathways. The use of uniformly labeled [U-¹³C₁₆]-Palmitic acid allows researchers to track the labeled carbon backbone through these intricate networks.[2]

Cellular Uptake and Activation

Negatively charged fatty acids like palmitate cross the cell membrane via fatty acid protein transporters.[3] Once inside the cytosol, palmitic acid is "activated" in an ATP-dependent reaction catalyzed by acyl-CoA synthetase, which attaches a Coenzyme A (CoA) molecule to form palmitoyl-CoA.[4][5] This activation step prepares the fatty acid for its subsequent metabolic fates.

Mitochondrial β-Oxidation

For energy production, palmitoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.[4][6] Inside the mitochondria, it undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH.[3][7] The complete oxidation of one molecule of palmitoyl-CoA yields eight molecules of acetyl-CoA.[4] When using ¹³C₂-labeled palmitic acid, this process generates ¹³C₂-acetyl-CoA, which then enters central carbon metabolism.

Incorporation into the Tricarboxylic Acid (TCA) Cycle

The ¹³C₂-acetyl-CoA generated from β-oxidation enters the Tricarboxylic Acid (TCA) cycle by condensing with oxaloacetate to form citrate.[8][9] Tracing the labeled carbons through the TCA cycle intermediates, such as citrate, malate, and glutamate, allows for the quantification of fatty acid contribution to mitochondrial energy metabolism.[9][10] The analysis of mass isotopologue distributions (e.g., M+2, M+4) in these intermediates via mass spectrometry reveals the extent of fatty acid oxidation.[8]

De Novo Lipogenesis and Lipid Synthesis

Acetyl-CoA, whether derived from glucose or fatty acid oxidation, is a primary building block for the synthesis of new fatty acids in a process called de novo lipogenesis (DNL).[11][12] This pathway primarily occurs in the cytosol of liver and adipose tissues.[13] Cytosolic acetyl-CoA is converted to malonyl-CoA, which then serves as a two-carbon donor in a series of reactions catalyzed by fatty acid synthase to produce palmitate.[14][15] Labeled acetyl-CoA from ¹³C-palmitate can be re-incorporated into new fatty acids and complex lipids like triglycerides and phosphatidylcholines.[2][16]

Experimental Workflows and Protocols

Stable isotope tracing with ¹³C-palmitate is a versatile technique applicable to both in vitro and in vivo models.[2][17] The general workflow involves introducing the labeled tracer, followed by sample collection, metabolite extraction, and analysis.[2][18]

Diagram: General Experimental Workflow

Caption: A generalized workflow for metabolic tracing studies using 13C-palmitate.

Protocol 1: In Vitro Metabolic Labeling with [U-¹³C₁₆]-Palmitate

This protocol is adapted for labeling cultured mammalian cells to trace palmitate incorporation into intracellular metabolites and lipids.[2]

1. Preparation of Labeled Palmitate-BSA Conjugate:

-

Dissolve [U-¹³C₁₆]-palmitic acid in ethanol (B145695) to create a stock solution (e.g., 50 mM).

-

Warm a sterile 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in PBS to 37°C.[1]

-

Slowly add the palmitate stock solution to the warm BSA solution while stirring to achieve the desired molar ratio (e.g., 5:1 palmitate:BSA).[2]

-

Incubate the mixture at 37°C for 1 hour with gentle shaking to allow for complex formation.[2]

-

Sterilize the final conjugate solution by passing it through a 0.22 µm filter.[2]

2. Cell Culture and Labeling:

-

Plate cells to reach approximately 70-80% confluency at the time of the experiment.[2]

-

Remove the growth medium, wash cells once with warm PBS, and add fresh culture medium containing the [U-¹³C₁₆]-palmitate-BSA conjugate. A typical final concentration ranges from 10 to 100 µM.[2][8]

-

Incubate for a specified period (e.g., 3 hours) to allow for tracer uptake and metabolism.[1][8]

3. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.[2]

-

Quench metabolism by adding a cold extraction solvent, such as 80% methanol, and scrape the cells.[8][18]

-

Homogenize the cell extract and centrifuge to pellet protein and cell debris.[8]

-

Collect the supernatant containing polar metabolites and dry it under a vacuum.[8]

Protocol 2: In Vivo Administration of [U-¹³C]-Palmitate in Mice

This protocol provides a method for tracing palmitate metabolism in an animal model.

1. Animal Preparation:

-

Use male C57BL/6N mice, fasted for 15 hours prior to the experiment.[16][19]

-

Anesthetize the mice before the procedure.[16]

2. Tracer Administration:

-

Administer a bolus of [U-¹³C]-palmitate via intravenous injection (e.g., into the caudal vein). A typical dose is 20 nmol/kg body weight.[16][19]

3. Sample Collection:

-

After a defined period (e.g., 10 minutes), collect blood, liver, and skeletal muscle (e.g., gastrocnemius).[16][19]

-

Immediately freeze-clamp tissues in liquid nitrogen to quench metabolic activity and store at -80°C.[17]

-

Separate plasma from blood by centrifugation.[17]

4. Lipid and Acylcarnitine Extraction and Analysis:

-

Extract lipids, acylcarnitines, and free fatty acids from tissues and plasma.[16]

-

Analyze the extracts using UPLC-mass spectrometry to identify and quantify metabolites derived from the [U-¹³C]-palmitate tracer.[16]

Quantitative Data Presentation

The following tables summarize quantitative findings from studies that used ¹³C-palmitate as a tracer to investigate its metabolic fate in various tissues.

Table 1: Incorporation of [U-¹³C]-Palmitate into Tissue Metabolites in Fasted Mice Data represents mean ± SD from n=7 mice, 10 minutes after a bolus injection of 20 nmol/kg body weight of [U-¹³C]-palmitate.[16][19]

| Metabolite/Lipid Class | Plasma (nmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) |

| Free [U-¹³C]-Palmitate | 2500 ± 500 | 39 ± 12 | 14 ± 4 |

| ¹³C-Acylcarnitines | 0.82 ± 0.18 | 0.002 ± 0.001 | 0.95 ± 0.47 |

| ¹³C-Triglycerides | - | 511 ± 160 | Not Detected |

| ¹³C-Phosphatidylcholines | - | 58 ± 9 | Not Detected |

Table 2: Fractional Contribution of Palmitate to Skeletal Muscle Oxidation Products Data from a study on healthy human subjects, representing the percentage of ¹³C uptake from labeled palmitate that is released as oxidation products.[20]

| Oxidation Product | Fractional Release from Muscle (%) |

| ¹³CO₂ | 15% |

| ¹³C-Glutamine | 6% |

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in the processing of palmitic acid.

Diagram: Palmitic Acid β-Oxidation and TCA Cycle Entry

Caption: Conversion of Palmitic Acid-13C₂ to Acetyl-CoA-13C₂ via β-oxidation and its entry into the TCA cycle.

Diagram: De Novo Lipogenesis from Acetyl-CoA

Caption: The cytosolic pathway of de novo lipogenesis, synthesizing palmitate from acetyl-CoA.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 5. adpcollege.ac.in [adpcollege.ac.in]

- 6. oxidation of fatty acids (palmitic acid).pptx [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6.33 De novo Lipogenesis (Fatty Acid Synthesis) | Nutrition Flexbook [courses.lumenlearning.com]

- 13. Lipogenesis: From Glucose to Fatty Acids [allen.in]

- 14. The Main Pathway for de NoVo Synthesis of Fatty Acids (Lipogenesis) Occurs in The Cytosol [ns1.almerja.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring De Novo Lipogenesis: A Technical Guide to Stable Isotope Tracing of Palmitate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. Understanding and quantifying DNL is critical for research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, as well as for the development of novel therapeutics. Palmitic acid (C16:0) is the primary product of the DNL pathway, which can then be elongated or desaturated to form other fatty acids.[1][2]

This guide focuses on the use of stable isotope tracers, such as ¹³C-labeled glucose and acetate, to measure the rate of de novo palmitate synthesis. By tracing the incorporation of these labeled precursors into the palmitate molecule, researchers can accurately quantify the activity of the DNL pathway under various physiological, pathological, and pharmacological conditions.

Core Signaling Pathways Regulating De Novo Lipogenesis

DNL is a highly regulated process controlled by complex signaling networks that respond to nutritional and hormonal cues. The primary transcriptional regulation is orchestrated by insulin (B600854) and glucose, which activate the key transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), respectively.[3][4][5]

1. Insulin-Mediated Activation via SREBP-1c: Upon feeding, elevated insulin levels activate a signaling cascade that promotes the maturation and nuclear translocation of SREBP-1c.[3][4] In the nucleus, SREBP-1c upregulates the expression of key lipogenic enzymes, including ATP-citrate lyase (ACLY), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN).[4][6] The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is also a key mediator of insulin-stimulated SREBP-1c induction.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]

- 3. Hepatic steatosis: a role for de novo lipogenesis and the transcription factor SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cancer's Metabolic Secrets: A Technical Guide to Palmitic Acid-13C2 Isotope Tracing

For Immediate Release

A Deep Dive into Cancer Metabolism: Palmitic Acid-13C2 as a Powerful Research Tool

This technical guide provides an in-depth exploration of the application of this compound in the study of cancer metabolism. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing this stable isotope tracer to unlock the complexities of lipid metabolism in cancer.

Introduction: The Significance of Fatty Acid Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. Among the key metabolic alterations is a dysregulated fatty acid metabolism. Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental building block for cellular lipids and a crucial energy source. Cancer cells can acquire palmitic acid either through de novo synthesis or by scavenging from the extracellular environment. The metabolic fate of palmitic acid in cancer cells—whether it is oxidized for energy, incorporated into complex lipids for membrane synthesis and signaling, or stored—provides critical insights into the metabolic phenotype of a tumor and offers potential therapeutic targets.

Stable isotope tracing using molecules like this compound has emerged as a powerful technique to dissect these complex metabolic pathways. By replacing two of the carbon atoms in palmitic acid with the heavy isotope 13C, researchers can track the journey of this fatty acid and its metabolic products through various cellular processes using mass spectrometry. This approach allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cancer cell metabolism that is not achievable with traditional static measurements.

Data Presentation: Quantitative Insights from this compound Tracing Studies

The application of this compound in conjunction with mass spectrometry-based metabolomics and lipidomics allows for the precise quantification of its contribution to various metabolic pools. Below are tables summarizing key quantitative findings from studies utilizing 13C-labeled palmitic acid to investigate cancer metabolism.

| Cancer Type | Cell Line | Tracer | Key Finding | Quantitative Data | Reference |

| Breast Cancer | MCF7, MDA-MB-468 | [U-13C]palmitate | Metformin treatment increases desaturation of exogenous palmitate. | Percentage of triglyceride fatty acids in the desaturated fraction increased. (Specific numerical data not provided in the abstract) | [1] |